molecular formula C10H11N2NaO6S B6211338 sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate CAS No. 2305882-63-5

sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate

Cat. No.: B6211338
CAS No.: 2305882-63-5
M. Wt: 310.26 g/mol
InChI Key: FYFHIJJOPFDAKU-UHFFFAOYSA-M
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Description

Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate is a chemical compound with the molecular formula C10H13N2NaO6S. It is known for its unique structure, which includes a nitrophenyl group, a carbamoyl group, and a sulfonate group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate typically involves the reaction of 4-nitroaniline with 3-chloropropane-1-sulfonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-nitroaniline attacks the sulfonic acid derivative, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, thiols, amines.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.

Major Products

    Reduction: 3-[(4-aminophenyl)carbamoyl]propane-1-sulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitroaniline and 3-sulfonic acid derivatives.

Scientific Research Applications

Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes. The carbamoyl group can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-[(4-aminophenyl)carbamoyl]propane-1-sulfonate: Similar structure but with an amine group instead of a nitro group.

    Sodium 3-[(4-methylphenyl)carbamoyl]propane-1-sulfonate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Sodium 3-[(4-nitrophenyl)carbamoyl]propane-1-sulfonate is unique due to the presence of the nitro group, which imparts distinct redox properties. This makes it particularly useful in studies involving oxidative stress and redox biology. Additionally, the combination of the carbamoyl and sulfonate groups provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

2305882-63-5

Molecular Formula

C10H11N2NaO6S

Molecular Weight

310.26 g/mol

IUPAC Name

sodium;4-(4-nitroanilino)-4-oxobutane-1-sulfonate

InChI

InChI=1S/C10H12N2O6S.Na/c13-10(2-1-7-19(16,17)18)11-8-3-5-9(6-4-8)12(14)15;/h3-6H,1-2,7H2,(H,11,13)(H,16,17,18);/q;+1/p-1

InChI Key

FYFHIJJOPFDAKU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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